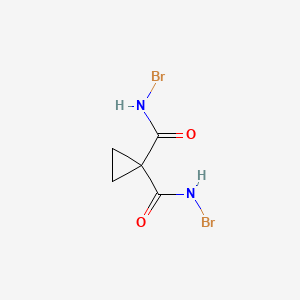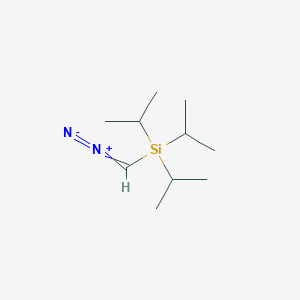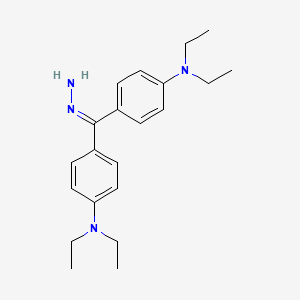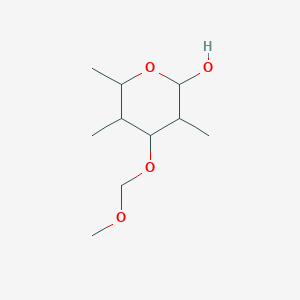
N~1~,N'~1~-Dibromocyclopropane-1,1-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N’~1~-Dibromocyclopropane-1,1-dicarboxamide is a chemical compound with the molecular formula C5H6Br2N2O2 It is characterized by the presence of a cyclopropane ring substituted with two bromine atoms and two carboxamide groups
准备方法
Synthetic Routes and Reaction Conditions
N~1~,N’~1~-Dibromocyclopropane-1,1-dicarboxamide can be synthesized through the bromination of cyclopropane derivatives. One common method involves the reaction of cyclopropane-1,1-dicarboxamide with bromine in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, resulting in the formation of the dibrominated product.
Industrial Production Methods
Industrial production of N1,N’~1~-Dibromocyclopropane-1,1-dicarboxamide may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
N~1~,N’~1~-Dibromocyclopropane-1,1-dicarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form cyclopropane-1,1-dicarboxamide derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of cyclopropane-1,1-dicarboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the bromine atoms.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) are used.
Major Products
The major products formed from these reactions include substituted cyclopropane derivatives, reduced cyclopropane-1,1-dicarboxamide, and cyclopropane-1,1-dicarboxylic acid derivatives.
科学研究应用
N~1~,N’~1~-Dibromocyclopropane-1,1-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of N1,N’~1~-Dibromocyclopropane-1,1-dicarboxamide involves its interaction with molecular targets through its reactive bromine atoms and carboxamide groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The specific pathways and molecular targets involved depend on the context of its application, whether in chemical synthesis or biological systems.
相似化合物的比较
Similar Compounds
1,1-Dibromocyclopropane: Similar in structure but lacks the carboxamide groups.
Cyclopropane-1,1-dicarboxamide: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
N~1~,N’~1~-Dichlorocyclopropane-1,1-dicarboxamide: Contains chlorine atoms instead of bromine, leading to different reactivity and properties.
Uniqueness
N~1~,N’~1~-Dibromocyclopropane-1,1-dicarboxamide is unique due to the presence of both bromine atoms and carboxamide groups on the cyclopropane ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
属性
| 112112-22-8 | |
分子式 |
C5H6Br2N2O2 |
分子量 |
285.92 g/mol |
IUPAC 名称 |
1-N,1-N'-dibromocyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C5H6Br2N2O2/c6-8-3(10)5(1-2-5)4(11)9-7/h1-2H2,(H,8,10)(H,9,11) |
InChI 键 |
NKQQBQRXCQGZBT-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C(=O)NBr)C(=O)NBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/no-structure.png)




![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
![N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine](/img/structure/B14301668.png)
![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
